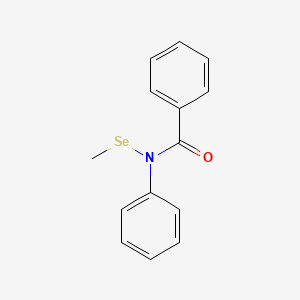

N-(Methylselanyl)-N-phenylbenzamide

Description

Properties

CAS No. |

142206-50-6 |

|---|---|

Molecular Formula |

C14H13NOSe |

Molecular Weight |

290.23 g/mol |

IUPAC Name |

N-methylselanyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H13NOSe/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |

InChI Key |

BVEKMSFNTJIIFG-UHFFFAOYSA-N |

Canonical SMILES |

C[Se]N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Methylselanyl N Phenylbenzamide and Its Analogues

Historical Perspectives on Selenobenzamide Synthesis

The synthesis of selenoamides, the class of compounds to which N-(Methylselanyl)-N-phenylbenzamide belongs, has historically been an extension of thionamide chemistry. Early methods often relied on the direct conversion of the corresponding amide, in this case, N-phenylbenzamide, using potent selenating agents. The most traditional of these reagents is phosphorus pentaselenide (P₄Se₁₀), analogous to the well-known Lawesson's reagent used for thionation. This approach, while effective, often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of the reagent, and suffers from the generation of significant phosphorus-containing waste.

Another classical approach involves the reaction of nitriles with a source of selenium nucleophile, such as hydrogen selenide (B1212193) (H₂Se) or sodium hydroselenide (NaHSe). While useful for producing primary selenoamides, this method is less direct for N,N-disubstituted selenoamides and involves the use of highly toxic and volatile selenium reagents. The challenges associated with these early methods, particularly regarding reagent toxicity, harsh conditions, and limited substrate scope, have driven the development of more refined and safer contemporary synthetic strategies. benthamscience.com

Contemporary Approaches to this compound Preparation

Modern synthetic chemistry offers more sophisticated and controlled methods for the preparation of complex molecules like this compound. These can be broadly categorized into multistep routes from defined precursors and direct selanylation strategies.

Multistep Synthesis Routes from Precursors

A logical and controllable approach to this compound is through a multistep sequence. This methodology allows for the precise construction of the molecule by forming the core amide structure first, followed by the introduction of the methylselanyl group.

A plausible synthetic sequence would begin with the well-established synthesis of the parent amide, N-phenylbenzamide. This is typically achieved through the reaction of benzoyl chloride with aniline (B41778), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.govnumberanalytics.com

Once N-phenylbenzamide is obtained, the methylselanyl moiety can be introduced. A common strategy involves the deprotonation of the amide N-H bond using a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting N-anion, a soft nucleophile, can then be reacted with a suitable methylselenyl electrophile, such as methylselenyl bromide (MeSeBr) or dimethyl diselenide ((Me)₂Se₂). The reaction with dimethyl diselenide might require a catalyst or specific conditions to facilitate the cleavage of the Se-Se bond.

Proposed Multistep Synthetic Route:

Amide Formation: Reaction of benzoyl chloride and aniline.

N-Selanylation: Deprotonation of N-phenylbenzamide followed by reaction with a methylselanylating agent.

This stepwise approach offers excellent control over the final structure, ensuring that selanylation occurs specifically at the nitrogen atom.

Direct Selanylation Strategies

Direct selanylation aims to introduce the selenium functional group in a single step from a readily available precursor. For the synthesis of this compound, a direct approach would involve the N-H selanylation of N-phenylbenzamide.

Recent advances in catalysis have shown that transition metals can facilitate the direct functionalization of C-H and N-H bonds. Palladium-catalyzed reactions, for instance, have been used for the direct selanylation of arenes, where an amide can act as a directing group. acs.org Adapting this concept, a direct N-selanylation could be envisioned. The reaction would involve treating N-phenylbenzamide with a methylselanyl source, such as dimethyl diselenide, in the presence of an oxidant and a suitable catalyst. This method leverages the inherent reactivity of the N-H bond, potentially offering a more atom-economical route compared to multistep synthesis. A copper-promoted direct selanylation of N-arylsulfonamides has also been reported, suggesting that similar conditions could be explored for benzamide (B126) substrates. researchgate.net

Another strategy involves the "seleno-click" reaction, which leverages the high reactivity of selenocarboxylates with azides to form amides. nih.gov While this is a method for forming the amide bond itself, it highlights the unique reactivity of selenium reagents that can be harnessed for novel bond formations.

Optimization of Reaction Conditions and Reagent Selection

The success of synthesizing this compound, particularly via the multistep route, hinges on the careful optimization of reaction conditions. Key parameters include the choice of base, solvent, temperature, and the specific selenylating agent.

Base: For the deprotonation of N-phenylbenzamide (pKa ≈ 17-18 in DMSO), a strong base is required. Sodium hydride (NaH) is a common and effective choice, offering the advantage that the only byproduct is hydrogen gas. Alternatively, lithium bases like LDA or LiHMDS can be used, often providing enhanced reactivity at low temperatures.

Solvent: Anhydrous, aprotic polar solvents such as THF, DMF, or DMSO are essential to prevent quenching of the strong base and the resulting amide anion.

Temperature: The deprotonation step is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction and prevent side reactions. The subsequent addition of the selenylating agent can then be carried out at a similar or slightly higher temperature.

Reagent Selection: The choice of the methylselanylating agent is crucial. Methylselenyl halides (MeSeCl, MeSeBr) are highly reactive electrophiles but may be less stable. Dimethyl diselenide is more stable and easier to handle, but its reaction with the amide anion might be slower and could require specific activation.

The following table illustrates potential outcomes based on the optimization of these parameters, extrapolated from similar N-functionalization and selanylation reactions reported in the literature.

Table 1: Hypothetical Optimization of N-Selanylation of N-Phenylbenzamide

| Entry | Base (equiv.) | Selenylating Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH (1.1) | MeSeBr | THF | 0 to rt | Moderate to Good |

| 2 | LDA (1.1) | MeSeBr | THF | -78 to 0 | Good to High |

| 3 | NaH (1.1) | (Me)₂Se₂ | DMF | rt to 60 | Low to Moderate |

Green Chemistry Principles in this compound Synthesis

The synthesis of organoselenium compounds is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve safety. nih.govresearchgate.net Several of the 12 Principles of Green Chemistry are particularly relevant to the preparation of this compound.

Prevention: Designing syntheses to minimize waste is paramount. Catalytic direct selanylation methods are preferable to stoichiometric routes that use reagents like P₄Se₁₀.

Atom Economy: Multistep syntheses involving protection/deprotection or the use of stoichiometric activating agents often have lower atom economy. Direct N-H functionalization represents a more atom-economical approach.

Less Hazardous Chemical Synthesis: A major goal in modern organoselenium chemistry is to move away from highly toxic reagents like H₂Se and selenium halides. Using more stable and less volatile selenium sources like elemental selenium or diorganoyl diselenides is a key strategy. rsc.orgrsc.orgdntb.gov.ua

Safer Solvents and Auxiliaries: Research into performing organoselenium syntheses in water, or under solvent-free conditions, is an active area. rsc.orgrsc.org Microwave-assisted synthesis can often reduce the need for high-boiling-point solvents and shorten reaction times. researchgate.net

Catalysis: The development of catalytic methods for C-Se and N-Se bond formation is a cornerstone of green synthesis. Catalytic amounts of transition metals or other promoters can replace stoichiometric reagents, reducing waste and often enabling milder reaction conditions. nih.gov

Applying these principles, an ideal synthesis of this compound would be a one-pot, catalytic reaction between N-phenylbenzamide and a stable methyl-selenium source, performed in a benign solvent or without solvent.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Pathways

Achieving high selectivity is a critical challenge in the synthesis of complex molecules. For this compound, the primary concerns are chemoselectivity and regioselectivity.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of several different functional groups. youtube.comnih.gov In the N-selanylation of N-phenylbenzamide, the amide functional group presents two potential nucleophilic sites: the nitrogen and the oxygen. According to Hard and Soft Acids and Bases (HSAB) theory, the amide anion is a soft nucleophile, and selenium electrophiles are also soft. This predicts that the reaction will preferentially occur at the nitrogen (N-selanylation) rather than the oxygen (O-selanylation), leading to the desired product. If other reactive functional groups were present on the aromatic rings, the choice of reagents and conditions would be crucial to avoid unwanted side reactions.

Regioselectivity: This concerns the position at which a reaction occurs when multiple sites are available. numberanalytics.com In the context of the proposed multistep synthesis, regioselectivity is explicitly controlled by the synthetic design: the amide is formed first, and then the N-H bond is targeted for selanylation. In direct selanylation approaches, regioselectivity is a major challenge. A direct C-H selanylation of N-phenylbenzamide could potentially occur at the ortho, meta, or para positions of either phenyl ring. However, amide groups can act as directing groups in metal-catalyzed C-H activation, often favoring ortho-functionalization. acs.org Therefore, achieving selective N-selanylation over C-selanylation is the key regiochemical challenge that must be addressed through the careful selection of the catalytic system and reaction conditions.

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com The target molecule, this compound, is achiral and has no stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis. However, if the synthesis were to be performed on a chiral analogue of N-phenylbenzamide, or if a chiral selenylating agent were used, the potential for diastereoselective or enantioselective transformations would need to be considered. nih.govcardiff.ac.uk

Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

The introduction of deuterium (B1214612) into this compound can be strategically planned to probe specific aspects of its chemical transformations. Depending on the mechanistic question at hand, deuterium labels can be incorporated into the N-phenyl ring, the benzoyl moiety, or the N-methyl group of the methylselanyl substituent. The synthesis of such labeled compounds often relies on the use of deuterated starting materials or reagents, or through hydrogen-deuterium exchange reactions on a precursor molecule.

One plausible approach to synthesizing this compound with a deuterated N-phenyl group involves starting with a commercially available deuterated aniline, such as aniline-d5. The synthesis would then proceed through standard amide formation, followed by the introduction of the methylselanyl group.

A general synthetic scheme is proposed as follows:

Scheme 1: Proposed Synthesis of N-(Methylselanyl)-N-(phenyl-d5)benzamide

Acylation of Aniline-d5: Aniline-d5 is reacted with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form N-(phenyl-d5)benzamide. This is a standard Schotten-Baumann reaction.

Deprotonation: The resulting N-(phenyl-d5)benzamide is treated with a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, forming the corresponding sodium salt.

Introduction of the Selenyl Group: The anion is then reacted with methaneselenenyl chloride (CH₃SeCl) to yield the final product, N-(Methylselanyl)-N-(phenyl-d5)benzamide.

Alternatively, to study the role of the methyl group in a reaction mechanism, a deuterated methyl group can be introduced. This would involve the synthesis of deuterated methaneselenenyl chloride (CD₃SeCl) or a related selenylating agent.

Table 1: Proposed Reagents for the Synthesis of Deuterated this compound

| Target Deuteration Site | Deuterated Starting Material/Reagent | Synthetic Step of Introduction |

| N-Phenyl Ring | Aniline-d5 | Initial acylation reaction |

| Benzoyl Ring | Benzoyl-d5 chloride | Initial acylation reaction |

| N-Methyl Group | Methaneselenenyl chloride-d3 (CD₃SeCl) | Final selanylation step |

The purification and characterization of the deuterated products are crucial to confirm the position and extent of deuterium incorporation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²H NMR) and Mass Spectrometry (MS) are indispensable for this purpose.

Research Findings from Analogous Systems

While specific studies on the deuteration of this compound are not prevalent in the literature, research on other organic molecules provides valuable insights into the methodologies and the utility of isotopic labeling. For instance, studies on the synthesis of deuterated N-phenylbenzamide derivatives for other applications have been reported, demonstrating the feasibility of the proposed synthetic steps nih.govnih.gov.

Furthermore, the principles of using deuterated compounds in mechanistic studies are well-established. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, is a powerful tool. By comparing the reaction rates of the deuterated and non-deuterated this compound, researchers can determine if the C-H bond at the labeled position is broken in the rate-determining step of a reaction.

For example, if a reaction involving the N-phenyl ring is studied, a significant KIE upon using N-(Methylselanyl)-N-(phenyl-d5)benzamide would suggest that a C-H bond on the phenyl ring is cleaved during the slowest step of the reaction.

Table 2: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Compound | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound (H) | 2.4 x 10⁻⁴ | 1.05 |

| N-(Methylselanyl)-N-(phenyl-d5)benzamide (D) | 2.3 x 10⁻⁴ | |

| N-(Methylselanyl-d3)-N-phenylbenzamide (D) | 1.1 x 10⁻⁴ | 2.18 |

This table presents hypothetical data for illustrative purposes.

In this hypothetical scenario, the lack of a significant KIE for the phenyl-deuterated compound suggests that the C-H bonds on the phenyl ring are not broken in the rate-determining step. Conversely, the significant KIE observed for the methyl-deuterated compound would indicate that the cleavage of a C-H bond on the methyl group is crucial to the reaction's kinetics.

Chemical Reactivity and Transformations of N Methylselanyl N Phenylbenzamide

Reactivity of the Selanylamide Functional Group

The selanylamide functional group, -C(O)N(SeCH₃)-, is the central point of reactivity in N-(Methylselanyl)-N-phenylbenzamide. The presence of the selenium atom, with its distinct electronegativity, polarizability, and accessibility of higher oxidation states, confers specific chemical properties to the molecule. The reactivity can be broadly categorized based on the behavior of the selenium center and the N-Se bond.

The selenium atom in this compound can act as an electrophilic center, particularly after activation. While organoselenium compounds like selenides are generally considered nucleophilic, they can be converted into potent electrophiles. wiley-vch.de This activation is typically achieved by reaction with oxidizing agents or halogens. For instance, the oxidation of diaryl diselenides generates electrophilic selenium species that can participate in cyclization reactions. organic-chemistry.org

In a similar vein, the selenium atom in the target molecule could be activated. Reaction with a suitable oxidizing agent could generate a species like [PhC(O)N(Ph)Se(O)CH₃], rendering the selenium atom highly electrophilic and susceptible to attack by nucleophiles. Furthermore, selanyl (B1231334) halides (R-Se-X) are well-known sources of electrophilic selenium ("RSe+"). wikipedia.org Treatment of this compound with a halogenating agent could potentially form an N-(haloselanyl)-N-phenylbenzamide intermediate, a highly reactive electrophile.

Electrophilic selenium reagents are known to react with alkenes via an anti-addition mechanism, forming a seleniranium ion intermediate which is then opened by a nucleophile. wiley-vch.de While the this compound itself is not an alkene, this highlights the general electrophilic potential of selenium compounds. The reactivity of the selenium center can also be influenced by adjacent functional groups. For instance, selenium dioxide (SeO₂), a known oxidizing agent, can also act as a source of electrophilic selenium for aromatic substitution reactions, particularly with activated aromatic systems like arylamines. beilstein-journals.orgresearchgate.net This suggests that the electronic environment provided by the benzamide (B126) group will modulate the electrophilicity of the selenium atom in this compound.

The selanylamide group can be susceptible to nucleophilic attack at several positions. Nucleophilic attack on the selenium atom is a key reaction for many organoselenium compounds. For example, selenolates (RSe⁻) are potent nucleophiles used in various synthetic transformations, often generated by the reduction of diselenides. researchgate.netnih.gov While the selenium in this compound is not a selenolate, strong nucleophiles could potentially attack the selenium atom, leading to the cleavage of the N-Se bond.

The N-Se bond itself represents a point of potential reactivity. The discovery of a dynamic and reversible Se-N covalent bond formed between a phenylselenyl halogen species and a pyridine (B92270) derivative highlights that this bond can be cleaved under certain conditions, such as changes in pH or temperature. tsinghua.edu.cn This suggests that the N-Se bond in this compound might be susceptible to cleavage by strong nucleophiles or under acidic/basic conditions, liberating a selenolate and the corresponding N-phenylbenzamide.

Furthermore, the amide carbonyl group remains a potential site for nucleophilic attack, a characteristic reaction of amides. However, the presence of the bulky and electron-rich methylselanyl group on the nitrogen might sterically hinder and electronically disfavor this attack compared to a simple N-phenylbenzamide. The synthesis of N-phenylbenzamide derivatives often involves the nucleophilic substitution of a leaving group on the benzoyl moiety by an aniline (B41778) derivative. nih.gov

The selenium atom in organoselenium compounds is readily oxidized. wikipedia.org It is expected that the selenium in this compound can be easily oxidized to higher oxidation states, such as Se(IV) and Se(VI). The most common oxidation product of a selenide (B1212193) (R-Se-R') is the corresponding selenoxide (R-Se(O)-R'). wikipedia.org Therefore, treatment of this compound with a mild oxidizing agent like hydrogen peroxide or a peroxy acid would likely yield N-(methylseleninyl)-N-phenylbenzamide.

Selenoxides are synthetically useful intermediates. For example, they are known to undergo syn-elimination reactions to form alkenes if there is a β-hydrogen. wikipedia.org While the target molecule lacks a suitable β-hydrogen for this specific reaction, the formation of the selenoxide is a key oxidative transformation.

The use of selenium dioxide (SeO₂) as an oxidizing agent in organic synthesis underscores the accessibility of higher oxidation states for selenium. beilstein-journals.orgresearchgate.net In the context of the target molecule, stronger oxidizing conditions could potentially lead to the formation of a selenone, N-(methylsulfonyl)-N-phenylbenzamide, where the selenium is in the +6 oxidation state. The oxidative behavior is also central to electrophilic selenium catalysis, where a diselenide is oxidized in situ to generate a highly reactive electrophilic selenium species. organic-chemistry.orgnih.gov This catalytic cycle relies on the facile oxidation of the selenium center.

The N-Se bond in this compound is a potential site for reductive cleavage. Analogous N-S bonds in sulfonamides can be reductively cleaved under various conditions. nih.gov For instance, photochemically activated neutral organic electron donors have been shown to cleave N-S bonds in arenesulfonamides. nih.gov A similar single-electron transfer (SET) mechanism could potentially cleave the N-Se bond in the target molecule, which is expected to be weaker than the corresponding N-S bond. wikipedia.org

The reductive cleavage of N-O bonds in Weinreb amides using organic super-electron donors also provides a relevant analogy. organic-chemistry.org This suggests that suitable reducing agents could selectively cleave the N-Se bond to yield N-phenylbenzamide and a methylselanyl species. Nickel-catalyzed reductive cleavage of C-S bonds has also been reported, highlighting that transition metals can facilitate the cleavage of bonds involving chalcogens. organic-chemistry.org It is plausible that similar catalytic systems could be developed for the reductive cleavage of the N-Se bond.

Ligand Exchange and Coordination Chemistry Involving the Selenium Atom

The selenium atom in this compound possesses lone pairs of electrons, making it a potential donor for coordination to metal centers. The coordination chemistry of amides is well-established, with coordination typically occurring through the carbonyl oxygen atom. wikipedia.org However, the presence of the "softer" selenium atom introduces an alternative coordination site.

Recent research has demonstrated the formation of a dynamic Se-N bond, which can be reversibly formed and cleaved. tsinghua.edu.cn This finding is highly significant for the potential coordination chemistry of this compound, as it suggests that the selenium atom can engage in dynamic covalent interactions. This could be considered a form of ligand exchange at the selenium center.

Furthermore, amide-functionalized organoselenium compounds have been synthesized that incorporate an N-heterocyclic carbene (NHC)-Se adduct. nih.gov In these systems, the selenium atom acts as a nucleophilic center and is crucial for their potential bioactivity. nih.gov This indicates that the selenium atom in a selanylamide can indeed be involved in interactions with other species. While direct coordination of a simple selanylamide like this compound to a transition metal has not been extensively reported, the general principles of coordination chemistry suggest that the selenium atom could act as a soft ligand, potentially forming complexes with soft metal ions. The benzamide moiety could also participate in coordination, possibly leading to chelation where both the selenium and the carbonyl oxygen bind to the same metal center.

Thermal and Photochemical Transformations

The thermal stability of this compound will be influenced by the strength of its covalent bonds, particularly the C-Se and N-Se bonds. The C-Se bond is weaker than a C-S bond, suggesting that organoselenium compounds might have lower thermal stability compared to their sulfur analogs. wikipedia.org Studies on the thermal behavior of various organoselenium compounds have shown that their stability can vary widely depending on their structure. researchgate.net For instance, some leishmanicidal organoselenium compounds were found to be thermally unstable, which was suggested to be related to their biological activity. researchgate.net Upon heating, this compound could potentially undergo fragmentation, with the initial cleavage likely occurring at the weakest bond.

Regarding photochemical transformations, the absorption of UV light could lead to the excitation of the molecule and subsequent chemical reactions. Photolysis of related N-arylmethylanilines has been shown to cause cleavage of the C-N bond, generating radical intermediates. nih.gov By analogy, irradiation of this compound could potentially lead to the homolytic cleavage of the N-Se bond, which is expected to be relatively weak. This would generate a benzamidyl radical and a methylselanyl radical. These reactive radical species could then undergo various secondary reactions, such as hydrogen abstraction or dimerization.

Rearrangement Reactions and Isomerizations

The N-Se bond in this compound is a key feature that could facilitate unique rearrangement reactions. Organoselenium compounds are known to undergo thermal and photochemical rearrangements. For instance, a nih.govnih.gov-sigmatropic rearrangement could be envisioned under appropriate conditions, potentially involving the migration of the methylselanyl group.

Isomerization in this compound could occur around the amide C-N bond, which possesses a degree of double bond character, leading to cis-trans isomers. The energy barrier for this isomerization would be influenced by the steric and electronic nature of the substituents on the nitrogen and carbonyl carbon.

Table 1: Potential Rearrangement and Isomerization Reactions of this compound

| Reaction Type | Potential Transformation | Triggering Conditions |

| nih.govnih.gov-Sigmatropic Rearrangement | Migration of the methylselanyl group to the ortho position of the phenyl ring. | Thermal or Photochemical |

| Amide Bond Isomerization | Interconversion between cis and trans isomers. | Thermal |

Role in Cascade and Multicomponent Reactions

The reactivity of the N-Se bond and the amide functionality in this compound makes it a plausible candidate for participation in cascade and multicomponent reactions. In a cascade reaction, the initial transformation of the molecule could unmask a reactive intermediate that subsequently undergoes further reactions in a sequential manner.

For example, the cleavage of the N-Se bond could generate a reactive nitrogen-centered radical or anion. This intermediate could then participate in intramolecular cyclization or intermolecular addition reactions, initiating a cascade sequence.

In the context of multicomponent reactions, this compound could potentially act as one of the reacting partners. For instance, it could be involved in a Passerini-type or Ugi-type reaction, where the amide functionality or the selenium atom could play a crucial role in the formation of the final complex product.

Table 2: Plausible Roles of this compound in Complex Reactions

| Reaction Type | Potential Role of the Compound | Key Functional Group Involved |

| Cascade Reaction | Precursor to a reactive nitrogen-centered intermediate. | N-Se bond |

| Multicomponent Reaction | A component providing the amide or a nucleophilic selenium center. | Amide, Methylselanyl group |

It is important to emphasize that the reactions discussed above are hypothetical and based on the known chemistry of related functional groups. Further experimental investigation is required to explore and confirm the actual reactivity of this compound in rearrangement, isomerization, cascade, and multicomponent reactions.

Based on a comprehensive search of available scientific literature, it has been determined that specific experimental data for the compound This compound is not available. Crafting a detailed and scientifically accurate article as per the requested outline is therefore not possible without access to published research findings on this specific molecule.

The strict requirement to focus solely on "this compound" and to include detailed, factual data for each specified analytical technique (HRMS, various NMR methods, and Vibrational Spectroscopy) cannot be met. The search results yielded information on related but structurally distinct compounds, such as N-phenylbenzamide and N-methyl-N-phenylbenzamide, as well as general principles of the requested spectroscopic methods. However, using this information would constitute a deviation from the explicit instructions and would not accurately represent the spectroscopic and structural properties of the target compound, particularly the influence of the N-methylselanyl (-SeCH₃) group.

Generating an article without verifiable data would require speculation and would not meet the standards of scientific accuracy. Therefore, the requested article cannot be provided at this time.

Advanced Spectroscopic and Structural Elucidation of N Methylselanyl N Phenylbenzamide

X-ray Crystallography for Solid-State Molecular Structure

While a crystal structure for N-(Methylselanyl)-N-phenylbenzamide is not currently available in open-access crystallographic databases, we can infer its likely solid-state conformation and packing by examining related structures. The analysis of similar N-substituted benzamides provides a foundational understanding of the expected molecular geometry and intermolecular forces that would govern its crystal lattice.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state would be primarily dictated by the steric and electronic interactions between the benzoyl group, the N-phenyl group, and the N-methylselanyl group. In analogous N,N-disubstituted amides, restricted rotation around the C-N amide bond is a key conformational feature. It is anticipated that the molecule would adopt a non-planar conformation.

The dihedral angle between the phenyl ring of the benzoyl group and the plane of the amide is a critical parameter. In many N-phenylbenzamide derivatives, this angle is significant, arising from steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the nitrogen atom. For this compound, the bulky methylselanyl group would likely enforce a twisted conformation.

Furthermore, the orientation of the N-phenyl ring relative to the amide plane is also expected to be non-planar. This twist is a common feature in N-phenyl amides and is influenced by the steric demands of the substituents. The interplay of these rotational barriers would result in a specific, low-energy conformation being adopted in the crystal lattice. A hypothetical representation of key bond lengths and angles is presented in Table 1, based on standard values for similar functional groups.

Table 1: Predicted Key Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Amide Bond Length | ~1.35 Å |

| N-Se Bond Length | ~1.87 Å |

| Se-C Bond Length | ~1.95 Å |

| Dihedral Angle (Benzoyl Phenyl - Amide Plane) | 40-60° |

Note: These values are estimations based on related structures and are not from direct experimental measurement of this compound.

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. Given the absence of strong hydrogen bond donors, the packing arrangement is likely to be dominated by van der Waals forces and potentially weaker C-H···O and C-H···π interactions.

The selenium atom could also play a role in the supramolecular assembly through chalcogen bonding, where the electrophilic region on the selenium atom interacts with a nucleophilic region of an adjacent molecule, such as the carbonyl oxygen or the π-system of a phenyl ring. Such interactions have been observed in other selenium-containing organic compounds and can significantly influence the crystal packing. uzh.chiucr.orgnih.govresearchgate.net

Electronic Absorption (UV-Vis) and Emission Spectroscopy

The electronic absorption and emission properties of this compound are expected to be influenced by the electronic transitions involving the benzoyl chromophore and the N-phenyl group.

The UV-Vis absorption spectrum would likely exhibit characteristic bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl group. The precise wavelengths of maximum absorption (λmax) would be sensitive to the molecular conformation and the electronic influence of the methylselanyl group. The selenium atom, with its lone pairs of electrons, could potentially participate in n-π* transitions or charge-transfer interactions, which might lead to a red-shift in the absorption bands compared to analogous sulfur-containing compounds.

Emission spectroscopy (fluorescence) would provide insights into the excited-state properties of the molecule. Upon excitation, the molecule would likely exhibit fluorescence from the lowest singlet excited state. The emission wavelength and quantum yield would be dependent on the rigidity of the molecule and the nature of the excited state. Non-radiative decay pathways, influenced by conformational flexibility, could potentially quench the fluorescence.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted λmax / Emission Range | Predicted Molar Absorptivity (ε) |

|---|---|---|

| UV-Vis Absorption | 250-280 nm (π-π), 300-330 nm (n-π) | 10,000-20,000 M-1cm-1 (π-π), 100-500 M-1cm-1 (n-π) |

Note: These values are estimations and have not been experimentally verified for this compound.

Circular Dichroism Spectroscopy (if chiral derivatives are relevant)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. In its current form, this compound is an achiral molecule and therefore would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center into the benzoyl or N-phenyl group, then CD spectroscopy would be an invaluable tool for their stereochemical analysis. The CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral centers and the preferred conformation of the molecule in solution.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra of hypothetical chiral derivatives, which would aid in the assignment of their absolute configurations upon successful synthesis and experimental measurement. The study of chiral selenium-containing compounds is an emerging area, and the chiroptical properties of such derivatives of this compound could offer interesting insights into the interplay of chirality and the electronic properties of the selenium atom.

Computational and Theoretical Investigations of N Methylselanyl N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(Methylselanyl)-N-phenylbenzamide, offering a lens into its electronic architecture and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to optimize the molecular geometry and analyze its ground state properties. researchgate.net These studies can reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

For instance, DFT has been used to study related benzamide (B126) structures, providing insights into their optimized geometries and electronic properties. researchgate.netchemrxiv.orgchemrxiv.org The method is also employed to calculate the distribution of electron density, which is critical for understanding the molecule's reactivity and intermolecular interactions. The molecular electrostatic potential (MEP), another output of DFT calculations, maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using DFT. chemrxiv.orgresearchgate.net The energies of these orbitals and their energy gap are key indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on the electronic structure and bonding of this compound. These high-accuracy calculations are particularly valuable for validating the results obtained from more computationally efficient methods like DFT.

Conformational Analysis via Computational Methods

The flexibility of the this compound molecule, particularly around the amide and selanyl (B1231334) bonds, allows for the existence of multiple conformers. Computational conformational analysis is essential to identify the most stable conformers and to understand the energy landscape of the molecule. nih.govnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for structural elucidation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a significant application of computational chemistry. arxiv.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net By calculating the chemical shifts for different possible isomers or conformers, it is possible to identify the structure that best matches the experimental NMR data. nih.gov The accuracy of these predictions has been shown to be sufficient to distinguish between different small molecules. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. arxiv.org This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Machine learning techniques combined with molecular dynamics have also been shown to be effective in simulating IR spectra. univie.ac.at

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). bsu.byresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. bsu.by These calculations can help in understanding the electronic transitions responsible for the observed colors of compounds.

Reaction Mechanism Elucidation through Transition State Calculations

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. nih.govresearchgate.net

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products. These computational studies can provide detailed insights into the bond-breaking and bond-forming processes that occur during a reaction, which is often difficult to obtain through experimental means alone. nih.govresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

To understand the behavior of this compound in a solvent, molecular dynamics (MD) simulations are employed. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

By simulating the molecule in a box of solvent molecules, MD can provide insights into its solvation structure, conformational dynamics in solution, and transport properties. nih.gov For example, MD simulations can reveal how the solvent molecules arrange themselves around the solute and how the conformational preferences of the molecule might change in different solvents. This information is crucial for understanding the molecule's behavior in realistic chemical environments.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Detailed research findings from related selenium-containing heterocycles and N-phenylbenzamide derivatives suggest that a combination of hydrogen bonds, selenium-centered chalcogen bonds, and other weak intermolecular forces dictates the supramolecular assembly. nih.govnih.gov

Hydrogen Bonding:

In analogous N-phenylbenzamide structures where the nitrogen atom is bonded to a hydrogen, intermolecular N—H⋯O hydrogen bonds are a dominant feature, often linking molecules into chains or more complex networks. nih.govnih.gov For this compound, while the amide nitrogen is substituted, the potential for weak C—H⋯O and C—H⋯π interactions exists. nih.gov These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal structure. Studies on similar molecules have identified C—H⋯O motifs that form helical arrangements. nih.gov

Selenium-Centered Interactions:

A key feature in selenium-containing compounds is the ability of the selenium atom to participate in various non-covalent interactions. nih.gov Theoretical and experimental studies have established that selenium can act as a proton acceptor in D–H∙∙∙Se (where D = C, N, O) hydrogen bonds. nih.gov Furthermore, selenium can engage in chalcogen bonds (SeChBs), which are significant in crystal engineering and molecular recognition. nih.gov

In the context of this compound, the selenium atom could potentially participate in Se⋯O or Se⋯π interactions. In a related selenium-containing heterocycle, an intramolecular Se⋯O interaction was observed, influencing the molecular conformation. nih.govcore.ac.uk This study also highlighted weak intermolecular Se⋯Se and Se⋯O interactions that contribute to the formation of molecular ribbons and chains. nih.govcore.ac.uk The strength of these Se⋯X interactions has been shown to correlate with the length of adjacent covalent bonds, such as the Se-Se or C=O bond. nih.gov

Analysis of the Se-N Bond:

Computational studies focusing on the chalcogen-nitrogen bond provide a deeper understanding of the electronic nature of the Se-N linkage. mdpi.com Energy decomposition analysis and molecular orbital theory have been employed to quantify the strength and character of this bond. mdpi.commdpi.com These analyses reveal that the Se-N bond is weaker than the corresponding S-N bond but stronger than the Te-N bond, highlighting the unique role of selenium. mdpi.comresearchgate.net The strength of the Se-N bond can be modulated by the nature of the substituents on both the selenium and nitrogen atoms. mdpi.com This intermediate strength is crucial for the reactivity of various selenium-nitrogen compounds in biological and chemical systems. mdpi.comresearchgate.net

Intermolecular Forces in Analogous Amides:

The following table summarizes the key non-covalent interactions that are computationally predicted or observed in structurally related compounds and are likely to be significant for this compound.

| Interaction Type | Potential Participating Atoms/Groups | Significance in Supramolecular Assembly |

| C—H⋯O Hydrogen Bonds | Phenyl C-H donors and Carbonyl O acceptor | Formation of molecular chains and networks. |

| C—H⋯π Interactions | Phenyl C-H donors and Phenyl π-systems | Contribution to crystal packing stability. |

| Selenium⋯Oxygen (Se⋯O) | Selenium atom and Carbonyl Oxygen | Can be intramolecular or intermolecular, influencing conformation and linking molecules. nih.govcore.ac.uk |

| Selenium⋯Selenium (Se⋯Se) | Selenium atoms of adjacent molecules | Formation of dimeric or polymeric structures. nih.gov |

| π-π Stacking | Phenyl rings of adjacent molecules | Face-to-face or offset stacking contributing to lattice energy. |

Detailed computational modeling, including methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, would be necessary to fully elucidate and quantify the specific non-covalent interactions and their respective energetic contributions to the crystal structure of this compound.

Mechanistic Studies of N Methylselanyl N Phenylbenzamide in Chemical and Biological Systems Excluding Clinical/safety Data

Mechanistic Pathways in Catalytic Applications (e.g., as a ligand in organometallic catalysis)

Currently, there is no documented evidence in peer-reviewed literature detailing the use of N-(Methylselanyl)-N-phenylbenzamide as a ligand in organometallic catalysis. Theoretical considerations suggest that the selenium atom, with its available lone pairs, and the amide oxygen could potentially coordinate with a metal center. However, without experimental studies, its efficacy, the stability of the resulting complex, and the mechanistic pathways of any potential catalytic cycle remain purely speculative. Research on other N-phenylbenzamide derivatives has shown their utility in various catalytic systems, but these typically involve different functional groups for coordination rsc.org. For instance, cobalt complexes with tetradentate N-donor ligands have been effectively used in the photochemical reduction of CO2, a process where the ligand structure is crucial for the generation and stability of the active catalytic species rsc.org.

Role of this compound in Radical Processes

The presence of a selenium atom suggests that this compound could participate in radical-mediated reactions. Studies on analogous organoselenium compounds provide a strong basis for this hypothesis. A relevant mechanism is the intramolecular homolytic substitution (SHi) at the selenium atom.

Research on the synthesis of Ebselen and its analogues from N-substituted 2-(benzylseleno)benzamides demonstrates a key mechanistic step involving the formation of an amidyl radical. This radical then attacks the adjacent selenium atom, leading to the expulsion of a benzyl (B1604629) radical and the formation of a new cyclic structure. This SHi reaction at a selenium center is a well-established pathway for forming new carbon-selenium or nitrogen-selenium bonds.

Similarly, other studies have shown that tertiary alkyl radicals can undergo intramolecular homolytic substitution at a selenium atom, displacing a benzyl radical to form selenane rings acs.orgnih.gov. This underscores the capacity of selenium to mediate radical cyclization reactions. It is plausible that this compound, under appropriate conditions (e.g., initiation by radical initiators or photolysis), could form an amidyl radical that participates in similar intramolecular or intermolecular radical processes.

Mechanistic Insights into its Role as a Synthetic Intermediate

While specific, documented synthetic applications of this compound as an intermediate are scarce, its structure allows for predictable transformations based on the reactivity of its functional groups. The N-phenylbenzamide core is a common scaffold in medicinal chemistry, often synthesized by coupling a substituted benzoic acid with a substituted aniline (B41778) nih.govnih.gov.

A plausible synthetic route to this compound itself would likely involve the reaction of a suitable benzoyl chloride with N-methylselanylaniline or the reaction of N-phenylbenzamide with a methylselenylating agent. Once formed, the compound could serve as an intermediate for more complex molecules. The selenium moiety could be targeted for oxidation, elimination, or further substitution reactions, making it a handle for introducing other functional groups or for constructing heterocyclic systems, similar to the cyclization reactions seen in radical processes.

Investigation of Molecular Interactions with Biological Targets (e.g., enzyme active sites, DNA/RNA, in vitro at a molecular level)

The N-phenylbenzamide scaffold is a recognized "privileged structure" in drug discovery, known to interact with a variety of biological targets. The addition of a methylselanyl group introduces unique properties, such as the potential for redox activity and specific chalcogen bonding, that could modulate these interactions.

Binding Affinity Studies (e.g., SPR, ITC, docking simulations)

In silico molecular docking is a primary tool used to predict the binding affinity of N-phenylbenzamide derivatives for various protein targets. scirp.orgubaya.ac.idnih.govijper.orgmdpi.com These studies calculate a docking score, representing the predicted binding energy, and analyze the non-covalent interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the amino acid residues in the target's active site. scirp.orgmdpi.com For instance, derivatives of N-phenylbenzamide have been computationally screened against protein kinases, with the N-phenylbenzamide linker being a key framework for achieving high binding affinity. scirp.org

Beyond proteins, N-phenylbenzamide derivatives have been shown to bind to DNA. nih.govnih.govacs.orgrsc.org Biophysical studies on related compounds demonstrate strong and selective binding to the minor groove of AT-rich DNA sequences, while others may also bind through intercalation. nih.govacs.org The binding affinity is often correlated with the compound's biological activity. nih.gov A model of benzamide (B126) binding to DNA suggests that specific hydrogen bonds can form between the amide hydrogen and nucleotide bases, with the aromatic rings lying perpendicular to the planes of stacked bases. nih.gov

Below is a representative table illustrating the type of data generated from molecular docking simulations for N-phenylbenzamide derivatives against various biological targets.

| Target Protein | Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |

| Protein Kinase (e.g., ABL1) | Allosteric Inhibitor Scaffold | -9.5 to -11.2 | MET318, ILE360 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase B (S. aureus) | Pyridine-Thiourea Derivative | -8.5 to -9.8 | ASP437, SER438, ARG440 | Hydrogen Bond, Pi-Alkyl |

| Aspartic Proteinase (C. albicans) | Hydrazide Derivative | -7.9 to -8.5 | ASP32, GLY85 | Hydrogen Bond |

| SARS-CoV-2 Mpro | Benzoylamino Derivative | -8.1 | HIS41, CYS145 | Hydrogen Bond, Hydrophobic |

This table is illustrative and compiled from data on various N-phenylbenzamide derivatives, not specifically this compound.

Inhibition/Activation Kinetics of Specific Enzymes

The N-phenylbenzamide scaffold is a core component of many enzyme inhibitors. nih.govacs.org Kinetic studies are essential to understand the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive) and to quantify the inhibitor's potency, typically reported as the IC₅₀ (concentration for 50% inhibition) or the inhibition constant (Kᵢ). khanacademy.org

For example, N-phenylbenzamide derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a key target in various pathologies. nih.gov Kinetic analysis of Bruton's tyrosine kinase (BTK) inhibitors, some containing a phenylbenzamide group, has been used to modulate the inhibitor's residence time on the enzyme by altering interactions with key residues. acs.org

The table below shows hypothetical kinetic data that would be determined to characterize the enzymatic inhibition by a compound like this compound.

| Enzyme Target | Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition |

| Protein Kinase A | Compound X | 150 | 75 | Competitive (ATP-binding site) |

| Thioredoxin Reductase | Compound Y | 50 | 20 | Noncompetitive |

| Caspase-3 | Compound Z | 500 | N/A | Irreversible/Covalent |

This table is for illustrative purposes. Values are hypothetical examples based on typical ranges for enzyme inhibitors.

Advanced Applications and Functionalization Strategies Involving N Methylselanyl N Phenylbenzamide

Utilization as a Building Block in Complex Molecule Synthesis

The potential of N-(Methylselanyl)-N-phenylbenzamide as a synthetic building block is largely unexplored. Its utility would depend on the predictable and selective reactivity of the N-Se bond and the amide group. Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions or reduction to amines using strong reducing agents like lithium aluminum hydride. youtube.comyoutube.comyoutube.com

The key to its application as a building block would lie in the unique reactivity of the methylselanyl group. For instance, the synthesis of related N-aryl-N-arylethylbenzoselenoamides has been achieved through the reaction of N-substituted benzamides with Woollins' reagent, which simultaneously selenates one carbonyl group and reduces another. nih.gov This indicates that the introduction of selenium at the nitrogen atom is feasible, though the subsequent use of the N-(Methylselanyl) moiety as a reactive handle for C-C or C-heteroatom bond formation is not yet established in the literature. Future research could investigate the cleavage of the N-Se bond to generate a reactive N-centered radical or anion, which could then be used to construct more complex molecular architectures.

Applications in Organocatalysis or as a Ligand Precursor in Metal Catalysis

Organoselenium compounds have garnered significant attention as ligands for transition metal catalysis. nih.govrsc.org Their properties, such as good thermal and air stability, and the ability to fine-tune the electronic and steric environment of a metal center, make them attractive alternatives to more common phosphine (B1218219) or nitrogen-based ligands. researchgate.net The selenium atom's excellent electron-donating properties can be pivotal in various catalytic cycles. researchgate.net

Although this compound has not been specifically reported as a ligand, its structure suggests potential in this area. It could function as a monodentate ligand through the selenium atom or potentially as a bidentate ligand where the carbonyl oxygen also coordinates to the metal center. This chelation could provide additional stability to the metal complex. Based on the performance of other organoselenium ligands, this compound could hypothetically be explored as a ligand precursor in a variety of catalytic transformations. nih.govresearchgate.netthieme-connect.de

Below is a table of catalytic reactions where various other organoselenium ligands have been successfully employed, suggesting potential avenues for research.

| Catalytic Reaction | Description |

| Suzuki–Miyaura Coupling | Formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. Selenium ligands can stabilize the active Pd(0) species. researchgate.net |

| Heck Coupling | A palladium-catalyzed reaction to form a substituted alkene from an aryl or vinyl halide and an alkene. researchgate.netthieme-connect.de |

| Sonogashira Coupling | A cross-coupling reaction forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysis. rsc.org |

| Transfer Hydrogenation | The reduction of aldehydes and ketones to alcohols using a hydrogen donor, catalyzed by transition metal complexes. rsc.org |

| C-H Activation/Arylation | Direct functionalization of C-H bonds, for example, in the ortho-arylation of phenols, where selenium ligands can act as directing groups or part of the catalytic system. researchgate.net |

Potential in Material Science

The incorporation of selenium into polymers is a known strategy for developing advanced materials with stimuli-responsive properties. rsc.org Selenium-containing polymers often exhibit sensitivity to redox conditions, as the selenium atom can be reversibly oxidized to selenoxide (Se=O) or selenone (SeO2) and then reduced back. rsc.orgmdpi.com This chemical transformation alters the polymer's physical properties, such as solubility or conformation, making it a "smart" material.

This compound could serve as a monomer or a functional additive for creating such redox-active polymers. If incorporated into a polymer backbone, the N-Se moiety would introduce redox-responsive sites. For example, exposure to an oxidant like hydrogen peroxide could oxidize the selenium center, changing the material's polarity and properties. Subsequent treatment with a reducing agent, such as a thiol, could restore the original state. researchgate.net This capability is highly desirable for applications in drug delivery, sensors, and self-healing materials. acs.org

| Property Endowed by Selenium | Mechanism/Application |

| Redox-Responsiveness | Reversible oxidation (e.g., by H₂O₂) and reduction (e.g., by GSH) of the selenium atom. Used in creating smart materials for drug delivery or sensors. mdpi.commaastrichtuniversity.nl |

| High Refractive Index | The high atomic number of selenium contributes to a higher refractive index in polymers, useful for optical materials like lenses and coatings. rsc.org |

| Dynamic Covalent Chemistry | Diselenide bonds (R-Se-Se-R) can undergo dynamic exchange under certain stimuli (e.g., light), leading to self-healing polymers or adaptable networks. acs.org |

| Catalytic Activity | Selenium-containing polymers can mimic the activity of enzymes like glutathione (B108866) peroxidase (GPx), providing antioxidant properties to materials. acs.org |

Development of this compound as a Molecular Probe for Chemical Biology Research

The unique electrochemical properties of selenium make it a valuable component in the design of molecular probes for studying biological systems. nih.gov

In chemical proteomics, affinity labeling is used to identify the protein targets of bioactive small molecules. nih.gov A probe molecule, typically containing a reactive group, is used to covalently label its binding partners. While there is no specific literature on using this compound for this purpose, its selenium atom could serve as a unique mass tag for identification by mass spectrometry, distinguishing it from the sulfur-containing proteome. Further functionalization with a photo-activatable group could also turn it into a photoaffinity label. acs.org

A promising area of application is the development of selenium-based fluorescent probes. dtu.dk The core principle involves coupling a selenium-containing moiety to a fluorophore. The selenium atom acts as a fluorescence quencher through mechanisms like Photoinduced Electron Transfer (PET). nih.gov When the selenium atom is oxidized by a specific analyte, such as a reactive oxygen species (ROS) or reactive nitrogen species (RNS), the PET process is disrupted, and fluorescence is "turned on". nih.govacs.org This provides a direct method for detecting and imaging these biologically important, often transient, species in living cells. nih.govresearchgate.net

This compound could be a key component in such a probe. By chemically linking this moiety to a known fluorescent scaffold, a new sensor could be developed. The methylselanyl group would be the redox-active trigger, and the benzamide (B126) portion could be modified to tune solubility or target the probe to specific cellular compartments.

| Fluorophore Core | Potential Analyte Detected with Selenium-based Probe | Mechanism |

| BODIPY (Boron-dipyrromethene) | Peroxynitrite (ONOO⁻) | Oxidation of the selenium center disrupts ICT/PET, leading to a "turn-on" fluorescence response. acs.org |

| Rhodamine | Thiols (RSH) | Nucleophilic substitution at the Se atom by a thiol displaces the fluorophore, altering its fluorescence. acs.org |

| Cyanine (B1664457) | Peroxynitrite (ONOO⁻), Thiols | Reversible oxidation/reduction of the selenium atom modulates the fluorescence of the near-infrared cyanine dye. nih.gov |

| Fluorescein (B123965) | Hypochlorite (ClO⁻) | Analyte-induced oxidation of the selenium moiety restores the fluorescein structure and its bright fluorescence. nih.gov |

Synthesis and Exploration of N Methylselanyl N Phenylbenzamide Derivatives and Analogues

Design Principles for Structural Modification

The structural framework of N-(Methylselanyl)-N-phenylbenzamide offers multiple avenues for modification, each guided by specific design principles to modulate its properties. The core N-phenylbenzamide scaffold is a well-established platform in medicinal chemistry and materials science, known for its synthetic accessibility and stability. yale.edu The introduction of a methylselanyl (-SeCH₃) group onto the amide nitrogen is a key design choice, introducing a reactive selenium center that can influence the molecule's electronic properties, conformation, and potential for further chemical transformations.

Key design principles for modifying this scaffold include:

Modulation of Electronic Properties : Substituents on both the N-phenyl and the benzoyl phenyl rings can be systematically varied to alter the electron density across the molecule. Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂; chloro, -Cl) can be introduced to tune the reactivity of the amide and selanyl (B1231334) moieties. yale.edunih.gov For instance, enhancing electron density on the aniline (B41778) moiety has been shown to correlate with changes in molecular conductance. yale.edu

Introduction of Functional Groups for Further Reactions : The phenyl rings can be functionalized with groups that allow for subsequent chemical reactions, such as the introduction of amino or carboxyl groups for creating larger assemblies or bioconjugates. nih.govnih.gov

Bioisosteric Replacement : In medicinal chemistry contexts, the selenium atom can be considered a bioisostere of sulfur. The design might involve comparing the properties of the N-(methylselanyl) derivative with its N-(methylthio) analogue to probe the role of the chalcogen atom.

Enhancement of Biological Activity : In the design of bioactive molecules, modifications are often guided by structure-activity relationship (SAR) studies. For example, in related N-phenylbenzamide systems, the introduction of specific substituents has been shown to be critical for antiparasitic or anticancer activity. nih.govresearchgate.net While specific SAR for this compound is not extensively documented, principles from related compounds would guide the placement of substituents to potentially enhance a desired biological effect.

These design principles are interconnected and are used to create a library of derivatives with a spectrum of properties, allowing for systematic investigation of structure-function relationships.

Synthesis of N-Substituted and Phenyl-Substituted Analogues

The synthesis of analogues of this compound relies on established methods for amide bond formation and subsequent functionalization.

A primary route to phenyl-substituted analogues involves the condensation of a substituted benzoyl chloride with a substituted aniline. unej.ac.id This is a versatile and widely used method. For instance, various substituted anilines can be reacted with benzoyl chloride, or conversely, aniline can be reacted with a range of substituted benzoyl chlorides to generate a library of N-phenylbenzamide precursors.

A general synthetic scheme is as follows: Step 1: Synthesis of the N-phenylbenzamide core. Substituted anilines are reacted with substituted benzoyl chlorides, often in the presence of a base like triethylamine (B128534) or in a solvent like pyridine (B92270), to yield the corresponding N-phenylbenzamide derivative. nih.govunej.ac.id

Step 2: Introduction of the Methylselanyl Group. The introduction of the methylselanyl group onto the amide nitrogen is a more specialized step. While direct N-selenation of a pre-formed amide can be challenging, a plausible route involves the deprotonation of the N-H bond of the N-phenylbenzamide precursor with a strong base to form the corresponding nitrogen anion, followed by reaction with a selenium electrophile like methylselenenyl bromide (CH₃SeBr) or dimethyl diselenide ((CH₃Se)₂).

An alternative approach for synthesizing N-substituted analogues involves starting with an N-substituted aniline. For example, N-methylaniline can be acylated with a substituted benzoyl chloride to yield an N-methyl-N-phenylbenzamide. nist.gov However, the introduction of the selenium atom would still require a subsequent step.

The synthesis of N-phenylbenzamide derivatives has been explored for various applications. For example, a series of imidazole-based N-phenylbenzamide derivatives were synthesized via a one-pot, three-component reaction, showcasing the efficiency of modern synthetic methods in generating diverse analogues. nih.gov Another study describes a green chemistry approach for the synthesis of substituted N-phenylmaleimides from maleic anhydride (B1165640) and substituted anilines, which could be adapted for benzamide (B126) synthesis. researchgate.net

Table 1: Examples of Synthesized N-Phenylbenzamide Analogues and Precursors

| Compound Name | Starting Materials | Synthetic Method | Reference |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 3-amino-4-methoxybenzoic acid, 4-bromoaniline | Condensation with DIC/HOBt | nih.gov |

| 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide | Phthalic anhydride, aniline, 2,3-diaminomaleonitrile | One-pot three-component reaction | nih.gov |

| N-(4-chlorophenyl)maleimide | Maleic anhydride, p-chloroaniline | Two-step sequence | researchgate.net |

This table presents examples of synthetic strategies for N-phenylbenzamide derivatives that could serve as precursors or structural models for analogues of this compound.

Modifications at the Selenium Moiety (e.g., Selenoxides, Selenones)

A key feature of this compound is the presence of the selenium atom, which can exist in different oxidation states. The selenium atom in the methylselanyl group is in the +2 oxidation state and can be oxidized to form the corresponding selenoxide (+4 oxidation state) and selenone (+6 oxidation state). These oxidations significantly alter the geometry, polarity, and reactivity of the selenium center.

The synthesis of selenoxides is typically achieved by the oxidation of the corresponding selenide (B1212193) with an oxidizing agent such as hydrogen peroxide, a peroxy acid (like m-CPBA), or sodium periodate. The choice of oxidant and reaction conditions can be crucial to prevent over-oxidation to the selenone.

Selenones are formed by the further oxidation of selenoxides, usually requiring stronger oxidizing agents or more forcing conditions.

While the direct oxidation of this compound to its selenoxide and selenone is not explicitly detailed in the provided search results, the general chemistry of organoselenium compounds suggests these transformations are feasible. The reactivity of these oxidized species would be of considerable interest. For instance, selenoxides are known to undergo syn-elimination reactions, a property that is widely exploited in organic synthesis.

The introduction of selenium into related amide structures has been achieved using reagents like Woollins' reagent (2,4-bis(phenyl)-1,3-diselenadiphosphetane-2,4-diselenide). mdpi.com This reagent has been used for the chemoselective selenation/reduction of N-aryl-N-(2-oxo-2-arylethyl) benzamides to yield N-aryl-N-(arylenethyl) benzoselenoamides, demonstrating a method to form a C=Se bond rather than an N-Se bond. mdpi.com This highlights the diverse reactivity that can be accessed by employing different selenium reagents.

Structure-Reactivity and Structure-Function Relationship Studies across Derivatives

The systematic modification of the this compound structure allows for the exploration of structure-reactivity and structure-function relationships (SAR/SFR). By comparing the properties of a series of analogues, one can deduce the influence of specific structural features.

Key relationships that can be studied include:

Influence of Phenyl Ring Substituents on Reactivity : The electronic nature of substituents on the benzoyl and N-phenyl rings will directly impact the reactivity of the amide bond and the selenium center. Electron-withdrawing groups are expected to make the selenium atom more electrophilic and potentially more susceptible to oxidation.

Role of the Selenium Oxidation State : The properties of the molecule will change dramatically upon oxidation of the selenium. Selenoxides and selenones are more polar and have different bond lengths and angles compared to the parent selenide. These changes would affect the molecule's solubility, crystal packing, and biological interactions.

Conformational Effects on Function : As seen in related N-phenylbenzamide systems studied for molecular electronics, the dihedral angles between the aromatic rings and the amide linker are critical for function. yale.edu It is expected that substituents on the rings and the oxidation state of the selenium in this compound derivatives would similarly influence their conformational preferences and, consequently, their functional properties.

In a study on N-phenylbenzamide derivatives for molecular rectification, it was found that functionalizing the aniline moiety with electron-donating methoxy groups enhanced both conductance and rectification. yale.edu This was correlated with the energy of the highest occupied molecular orbital (HOMO). A similar approach could be applied to this compound derivatives to tune their electronic properties.

For bioactive N-phenylbenzamide analogues, SAR studies have identified key features for activity. For example, in a series of anti-EV71 agents, a 3-amino-4-methoxy substitution pattern on the benzamide ring and a 4-bromo substituent on the N-phenyl ring were found to be beneficial for activity. nih.gov In another study on HDAC inhibitors, the presence of a 2-substituent on the phenyl ring of a different part of the molecule was found to be critical for antiproliferative activity. nih.gov These findings provide a roadmap for designing potentially bioactive analogues of this compound.

Table 2: Structure-Function Insights from N-Phenylbenzamide Analogues

| Structural Modification | Observed Effect | Potential Implication for this compound | Reference |

|---|---|---|---|

| Methoxy groups on aniline moiety | Enhanced conductance and rectification | Tuning electronic properties for materials applications | yale.edu |

| Halogen substitution on N-phenyl ring | Increased antiparasitic activity | Design of potential bioactive agents | nih.gov |

| 3-Amino-4-methoxy on benzoyl ring | Potent anti-EV71 activity | Design of potential antiviral agents | nih.gov |

Stereochemical Aspects of Chiral Analogues (if applicable)

The parent molecule, this compound, is achiral. Chirality could be introduced into its derivatives in several ways:

Atropisomerism : If sufficiently bulky substituents are placed at the ortho positions of the N-phenyl ring and/or the benzoyl ring, rotation around the N-C(aryl) or C(carbonyl)-C(aryl) bonds could be restricted, leading to stable atropisomers. These are stereoisomers arising from hindered rotation around a single bond.

Chiral Substituents : Introducing a chiral group, for example, a chiral alkyl chain or a chiral center within a substituent on one of the phenyl rings, would make the entire molecule chiral.

Chiral Selenium Center : Selenoxides with three different substituents attached to the selenium atom are chiral. If the methyl group were replaced with a different group (e.g., ethyl), the resulting selenoxide, N-(ethylseleninyl)-N-phenylbenzamide, would have a stereogenic selenium center.

Currently, there is a lack of specific research in the reviewed literature focusing on the synthesis and stereochemical properties of chiral analogues of this compound. However, the principles of stereochemistry suggest that such analogues are synthetically accessible and could exhibit interesting chiroptical properties or stereoselective interactions in a chiral environment. The synthesis of N-substituted Clausenamide analogues, which are chiral lactams, demonstrates that stereocontrolled synthesis in related amide systems is well-established. nih.gov

Future Research Directions and Emerging Opportunities for N Methylselanyl N Phenylbenzamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward for chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.govnih.gov The synthesis of N-(Methylselanyl)-N-phenylbenzamide and its derivatives is well-suited for adaptation to these modern techniques.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for handling selenium reagents, which can be toxic and malodorous, by containing them within a closed system. Furthermore, the photochemical and thermal reactions often employed in organoselenium chemistry can be performed with greater efficiency and safety in dedicated flow reactors. nih.gov

Automated synthesis platforms can accelerate the discovery of new derivatives by rapidly creating libraries of compounds with varied substituents. nih.govchemrxiv.orgresearchgate.net By automating the iterative process of synthesis and purification, researchers can efficiently explore the structure-activity relationships of this compound analogues. chemrxiv.org This high-throughput approach is crucial for optimizing compounds for specific applications in medicine and materials science. nih.gov

Table 1: Comparison of Synthesis Methodologies for Selenoamide Production

| Feature | Batch Synthesis | Flow Chemistry & Automated Synthesis |

|---|---|---|

| Scalability | Often challenging to scale up consistently. | Readily scalable by extending operational time. nih.gov |

| Safety | Higher risk of exposure to hazardous reagents. | Enhanced safety through enclosed systems. |

| Control | Less precise control over reaction conditions. | Precise control over temperature, pressure, and mixing. nih.gov |

| Efficiency | Can be time-consuming with manual workup. | Increased efficiency and potential for high-throughput screening. chemrxiv.orgresearchgate.net |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The selenoamide functional group is a versatile synthon, and its full reactive potential is still being uncovered. benthamscience.com The this compound scaffold possesses multiple reactive sites that can be exploited for novel synthetic transformations.

Key areas for future exploration include:

Dual Reactivity : The selenium and nitrogen atoms of the selenoamide group exhibit nucleophilic characteristics, while the carbonyl carbon is electrophilic. benthamscience.comrsc.org This dual reactivity can be harnessed in new types of cyclization reactions to build complex heterocyclic structures. benthamscience.com

Selenium as a Leaving Group : The selenium moiety can act as a leaving group in nucleophilic substitution reactions, providing a pathway to introduce other functional groups. benthamscience.com

Radical Reactions : The relatively weak carbon-selenium bond can be cleaved under radical conditions, opening up avenues for C-C and C-heteroatom bond formation.